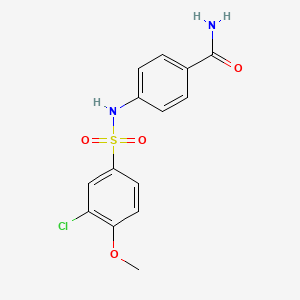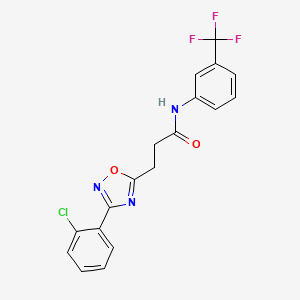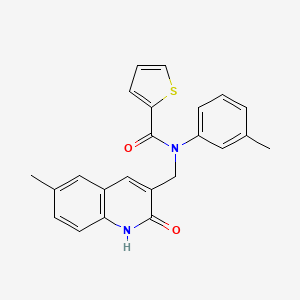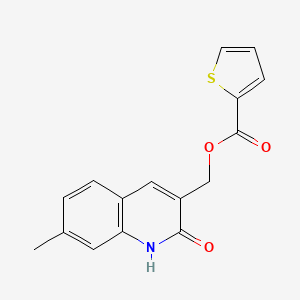
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival.
Mecanismo De Acción
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide is a potent inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival. The compound binds to the IKKβ kinase subunit of the IKK complex, which is responsible for activating NF-κB. By inhibiting the activation of NF-κB, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to the use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the testing of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in clinical trials to determine its safety and efficacy in humans. Additionally, there is interest in exploring the potential use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, particularly in understanding its effects on the immune system and inflammation.
Métodos De Síntesis
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can be synthesized using a two-step process involving the reaction of 4-chlorobenzylamine with 3-pyridylacetonitrile, followed by the reaction of the resulting intermediate with 2-ethoxybenzoyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been tested for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCABQVAISUWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


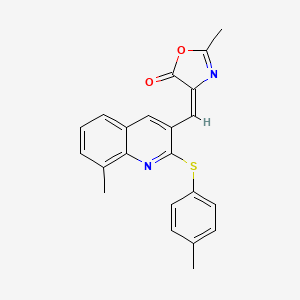

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

